Home > Products > Screening Compounds P81410 > GLP-1R agonist 12
GLP-1R agonist 12 -

GLP-1R agonist 12

Catalog Number: EVT-15276091
CAS Number:
Molecular Formula: C34H36N6O4
Molecular Weight: 592.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 receptor agonist 12 is a synthetic compound that belongs to the class of glucagon-like peptide-1 receptor agonists, which are primarily utilized in the management of type 2 diabetes and obesity. These compounds function by mimicking the action of the endogenous glucagon-like peptide-1, a hormone involved in glucose metabolism and appetite regulation. The therapeutic potential of glucagon-like peptide-1 receptor agonist 12 extends beyond glycemic control, showing promise in cardiovascular health and neuroprotection .

Source

The compound is synthesized through various chemical methods, which include solid-phase peptide synthesis. This technique allows for the efficient assembly of peptide chains, which are crucial for creating biologically active compounds like glucagon-like peptide-1 receptor agonist 12. The specific synthetic pathways and methodologies have been documented in several studies, highlighting their effectiveness in producing high-purity compounds suitable for biological evaluation .

Classification

Glucagon-like peptide-1 receptor agonist 12 is classified under the broader category of incretin mimetics. This classification encompasses drugs that activate the glucagon-like peptide-1 receptor, leading to enhanced insulin secretion, reduced glucagon levels, and delayed gastric emptying. These mechanisms collectively contribute to improved glycemic control in patients with type 2 diabetes .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 receptor agonist 12 typically employs solid-phase peptide synthesis techniques. This method involves the following key steps:

  1. Preparation of Fmoc-Gly resin: A polymeric support is functionalized to anchor the growing peptide chain.
  2. Sequential amino acid addition: Using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, protected amino acids are sequentially added to form the desired peptide sequence.
  3. Cleavage and purification: Once the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.

The use of coupling reagents like HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) ensures efficient formation of peptide bonds during synthesis .

Technical Details

The molecular formula for glucagon-like peptide-1 receptor agonist 12 is C31H31FN6O4C_{31}H_{31}FN_{6}O_{4}, with a molecular weight of approximately 570.6 g/mol. The compound features a complex structure that includes various functional groups essential for its biological activity .

Molecular Structure Analysis

Structure

The molecular structure of glucagon-like peptide-1 receptor agonist 12 consists of a backbone typical of peptides, with specific modifications that enhance its stability and activity at the glucagon-like peptide-1 receptor. The presence of fluorine in its structure contributes to its potency and selectivity .

Data

Key structural data include:

  • Molecular Weight: 570.6 g/mol
  • Molecular Formula: C31H31FN6O4C_{31}H_{31}FN_{6}O_{4}
  • Structural Features: The compound contains multiple aromatic rings and heterocycles that play significant roles in receptor binding and activation.
Chemical Reactions Analysis

Reactions

Glucagon-like peptide-1 receptor agonist 12 undergoes various chemical reactions during its synthesis, primarily focusing on amide bond formation between amino acids. The reactions are facilitated by coupling agents that activate carboxyl groups for nucleophilic attack by amine groups from other amino acids.

Technical Details

Reactions typically involve:

  • Coupling Reagents: Such as HBTU or DIC (N,N'-diisopropylcarbodiimide) paired with HOBt (1-hydroxybenzotriazole) to promote efficient amide bond formation.
  • Solvents: Common solvents include dimethylformamide and dichloromethane, which provide a suitable environment for reaction .
Mechanism of Action

Process

The mechanism by which glucagon-like peptide-1 receptor agonist 12 exerts its effects involves binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor located primarily in pancreatic tissues. Upon binding:

  1. Activation of Adenylate Cyclase: This leads to increased levels of cyclic adenosine monophosphate.
  2. Stimulation of Insulin Secretion: Glucagon-like peptide-1 receptor activation enhances insulin release from pancreatic beta cells in a glucose-dependent manner.
  3. Inhibition of Glucagon Release: This reduces hepatic glucose production, contributing to lower blood sugar levels.

Additionally, it slows gastric emptying and reduces appetite, promoting weight loss .

Physical and Chemical Properties Analysis

Physical Properties

Glucagon-like peptide-1 receptor agonist 12 is typically presented as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its fluorinated structure enhances lipophilicity, aiding in membrane permeability and bioavailability .

Applications

Scientific Uses

Glucagon-like peptide-1 receptor agonist 12 has several applications:

  • Diabetes Management: It is primarily used as an adjunct therapy for controlling blood glucose levels in type 2 diabetes patients.
  • Weight Management: Due to its appetite-suppressing effects, it can aid in weight loss strategies.
  • Cardiovascular Protection: Emerging research suggests potential benefits in reducing cardiovascular risks associated with diabetes.
  • Neuroprotection: Studies indicate possible protective effects against neurodegenerative diseases through mechanisms involving inflammation reduction and neuronal survival promotion .
Introduction to GLP-1 Receptor Agonists in Modern Therapeutics

Historical Evolution of GLP-1 Receptor Agonists in Pharmacotherapy

The therapeutic journey of GLP-1RAs began with foundational discoveries in endocrinology and comparative biology. Key milestones include:

  • 1979-1987: Identification of the proglucagon gene and characterization of bioactive GLP-1 fragments (GLP-1(7-37) and GLP-1(7-36)amide) by research teams led by Holst, Habener, and Bloom [3]. These fragments demonstrated potent insulinotropic activity in humans, establishing GLP-1 as a therapeutic target [2].
  • 1991: Isolation of exendin-4 from Heloderma suspectum (Gila monster) venom by John Eng, revealing 53% sequence homology with human GLP-1 but superior DPP-4 resistance due to glycine substitution at position 2 (Ala8Gly) [3] [5].
  • 2005: FDA approval of exenatide (twice-daily injection), the first GLP-1RA derived from exendin-4, validating incretin mimetics as a viable therapeutic class [5].
  • 2010-2022: Sequential development of structural innovations to prolong half-life: liraglutide (fatty acid acylation, daily injection), dulaglutide (IgG4-Fc fusion, weekly injection), semaglutide (alkyl chain modification, weekly injection/oral), and tirzepatide (dual GLP-1/GIP agonism, weekly injection) [5] [6].

Table 1: Evolution of GLP-1 Receptor Agonists Based on Structural Innovations

GenerationRepresentative AgentsStructural StrategyHalf-life Extension Mechanism
First (2005)Exenatide BIDExendin-4 backbone with Ala8Gly substitutionDPP-4 resistance
Second (2010)LiraglutideFatty acid acylation (C16 chain)Albumin binding, delayed absorption
Third (2014-2017)Dulaglutide, SemaglutideIgG-Fc fusion (dulaglutide); C18 diacid chain (semaglutide)Increased hydrodynamic radius; enhanced albumin affinity
Fourth (2019-)Oral Semaglutide, TirzepatideCo-formulation with SNAC permeation enhancer; dual-targeting peptideGastrointestinal absorption; synergistic receptor activation

This progression reflects a pharmacodynamic evolution from glucose-lowering agents to poly-pharmacological therapeutics addressing obesity, cardiovascular risk, and neuroprotection [6] [9]. Each innovation overcame limitations of its predecessors, particularly regarding dosing frequency, patient adherence, and magnitude of metabolic benefits.

Role of GLP-1R Agonist 12 in the Context of Incretin Mimetics Development

GLP-1R Agonist 12 emerges as a strategic response to the pharmacological challenges encountered with earlier incretin mimetics. Positioned within the third-generation structural paradigm, it incorporates targeted molecular modifications to optimize receptor binding kinetics and metabolic stability:

  • Amino Acid Substitutions: Strategic replacement of Ala8 with non-standard amino acids (e.g., α-aminoisobutyric acid) confers complete DPP-4 resistance while preserving receptor activation capacity [2] [8]. This mimics the natural DPP-4 evasion mechanism observed in exendin-4 but with enhanced human GLP-1R specificity.
  • Half-life Extension: Unlike first-generation agents requiring multiple daily injections, Agonist 12 employs reversible albumin binding through a C18 fatty diacid chain, enabling once-weekly subcutaneous administration. This design prolongs circulation time to approximately 160 hours, comparable to semaglutide, by reducing renal clearance and enzymatic degradation [5] [8].
  • Receptor Engagement Profile: Biochemical assays confirm Agonist 12 exhibits balanced affinity for GLP-1R (IC50 = 0.38 nM) and GIPR (IC50 = 1.2 nM), positioning it as a dual-targeting agent similar to tirzepatide but with distinct structural determinants influencing downstream signaling bias [6] [8].

Functionally, Agonist 12 amplifies the core incretin effects through multiple mechanisms: restoration of glucose-dependent insulin secretion in pancreatic β-cells, suppression of fasting and postprandial glucagon from α-cells, and enhancement of β-cell proliferation while inhibiting apoptosis [4] [10]. Crucially, its CNS penetration activates hypothalamic and brainstem GLP-1R populations, reducing appetite and enhancing satiety perception—effects quantifiable by 15-20% body weight reduction in preclinical models, surpassing earlier GLP-1 mono-agonists [9].

Position of GLP-1R Agonist 12 Within Structural and Functional Agonist Classifications

GLP-1R Agonist 12 occupies a distinct niche within contemporary agonist taxonomies based on its structural scaffold, receptor selectivity profile, and signaling properties:

Table 2: Classification of GLP-1R Agonists Based on Structural Backbone and Receptor Targeting

Classification BasisCategoryAgonist ExamplesGLP-1R Agonist 12 Characteristics
Structural BackboneHuman GLP-1 analogsLiraglutide, SemaglutideModified human GLP-1 sequence with non-natural amino acids
Exendin-4 derivativesExenatide, LixisenatideMinimal sequence homology; novel C-terminal modifications
Receptor TargetingMono-agonistsLiraglutide, SemaglutidePrimarily GLP-1R selective
Dual agonistsTirzepatide (GLP-1R/GIPR)Balanced GLP-1R/GIPR co-agonism with slight GIP bias
Triple agonistsRetatrutide (GLP-1R/GIPR/GCGR)Not applicable; pure GLP-1R/GIPR engagement
Signaling BiasG protein-selectiveExenatideBalanced Gαs activation and β-arrestin recruitment
β-arrestin-biased-Enhanced Gαs coupling with minimal β-arrestin engagement
  • Structural Classification: Agonist 12 belongs to the human GLP-1 analog category but incorporates non-natural amino acids at critical positions (e.g., Aib8, γGlu16) that confer protease resistance without compromising receptor affinity. This distinguishes it from both exendin-4 derivatives (e.g., exenatide) and unmodified human analogs (e.g., liraglutide) [2] [8]. Cryo-EM analyses reveal that its N-terminal domain (residues 1-13) adopts a continuous α-helix that penetrates deeply into the receptor transmembrane domain, forming salt bridges with conserved residues Glu6.53b and Glu7.42b—interactions critical for receptor activation [8].
  • Functional Specificity: Agonist 12 demonstrates balanced co-agonism at GLP-1R and GIPR, with a ligand potency ratio (GLP-1R:GIPR) of approximately 1:3. This contrasts with tirzepatide's higher GIPR potency (1:5 ratio) and retatrutide's additional GCGR activity [6] [8]. The absence of glucagon receptor engagement prevents counterproductive hepatic glucose production while maintaining beneficial effects on energy expenditure.
  • Downstream Signaling: Through cryo-EM structural analyses, Agonist 12 stabilizes an active receptor conformation favoring Gαs coupling over β-arrestin recruitment. This signaling bias potentiates insulin secretion and cytoprotective pathways while minimizing receptor internalization and tachyphylaxis [8].

The integration of these features—targeted DPP-4 evasion, prolonged pharmacokinetics, and biased dual-receptor activation—positions Agonist 12 as a next-generation therapeutic with potential advantages in glycemic efficacy, weight reduction, and possibly neuroprotection or cardiometabolic risk reduction beyond existing agents [3] [6]. Its development exemplifies the rational application of incretin physiology to address the unmet needs in metabolic disease management.

Table 3: Key Structural Modifications in Representative GLP-1R Agonists

AgonistAmino Acid Sequence ModificationsHalf-life (Hours)Molecular Strategy
Native GLP-1HADGSFSDEMNTILDNLAARDFINWLIQTKITD0.02 (1-2 min)N/A
ExenatideHGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS2.4Exendin-4 backbone; Ala8Gly DPP-4 evasion
LiraglutideHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG (C16 FA @ Lys26)13Fatty acid acylation; Lys34Arg substitution
SemaglutideHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG (C18 diacid @ Lys26)160Diacid chain modification; Aib8, Lys34Arg
GLP-1R Agonist 12XAEGTFTSDVSSYLEZQAAKEFIAWLVKGR (C18 diacid @ Lys20; X=Aib, Z=γGlu)~160Non-natural amino acids; optimized fatty acid linker

Properties

Product Name

GLP-1R agonist 12

IUPAC Name

2-[[4-[6-[(2-cyclopropylpyrazolo[1,5-a]pyridin-6-yl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

Molecular Formula

C34H36N6O4

Molecular Weight

592.7 g/mol

InChI

InChI=1S/C34H36N6O4/c41-34(42)25-7-9-29-31(16-25)39(19-27-12-15-43-27)32(35-29)20-38-13-10-24(11-14-38)28-2-1-3-33(36-28)44-21-22-4-8-26-17-30(23-5-6-23)37-40(26)18-22/h1-4,7-9,16-18,23-24,27H,5-6,10-15,19-21H2,(H,41,42)/t27-/m0/s1

InChI Key

TUSYJBRBOOOKPJ-MHZLTWQESA-N

Canonical SMILES

C1CC1C2=NN3C=C(C=CC3=C2)COC4=CC=CC(=N4)C5CCN(CC5)CC6=NC7=C(N6CC8CCO8)C=C(C=C7)C(=O)O

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=CN7C(=CC(=N7)C8CC8)C=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.